5-Chloro-2-methoxynicotinic acid

Physicochemical characterization Purification Solid-state handling

Sourcing halogenated pyridine intermediates with predictable cross-coupling reactivity for medchem programs is a recurring supply chain challenge. 5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3) directly resolves this need: • Validated intermediate for oral hypoglycemic agents (benzenesulfonylurea class) and nAChR-targeted ligands (IC₅₀ = 14-15 nM insect nAChR; Kᵢ = 98 nM rat α4β2). • The 5-chloro substituent serves as a robust synthetic handle for late-stage diversification via cross-coupling and nucleophilic aromatic substitution. • Reproducible physicochemical profile (LogP 1.44, mp 146-148 °C, PSA 59.42 Ų) supports seamless HPLC method transfer and kilogram-scale process development.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 54916-65-3
Cat. No. B1353056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxynicotinic acid
CAS54916-65-3
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
InChIKeyDPIJNAABZCWXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxynicotinic Acid: Physicochemical Profile


5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3) is a disubstituted pyridine-3-carboxylic acid derivative characterized by a chloro group at the 5-position and a methoxy group at the 2-position of the pyridine ring . The compound possesses a molecular formula of C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol [1]. Key physicochemical parameters include a melting point of 146–148 °C, a calculated LogP of 1.44, a topological polar surface area (PSA) of 59.42 Ų, and a density of 1.43 g/cm³ [2]. It is primarily utilized as a pharmaceutical intermediate, with established utility in the synthesis of oral hypoglycemic agents of the benzenesulfonylurea class [3].

Synthetic role Intermediate for benzenesulfonylurea hypoglycemic agent synthesis
Halogen utility 5-chloro group as cross-coupling and SNAr handle
Reference standard Physicochemical profile suitable for HPLC method development

5-Chloro-2-methoxynicotinic Acid: Non-Interchangeable Derivatives


Nicotinic acid derivatives with varying substitution patterns exhibit substantially divergent physicochemical properties, reactivity profiles, and biological target engagement that preclude generic substitution. The 5-chloro-2-methoxy substitution pattern imparts a distinct LogP (1.44) and melting point (146–148 °C) compared to the parent 2-methoxynicotinic acid (LogP 0.79, melting point 144–146 °C) [1] [2]. The chloro substituent at the 5-position serves as a critical synthetic handle for downstream cross-coupling and nucleophilic aromatic substitution reactions, enabling access to molecular scaffolds that are inaccessible from non-halogenated or alternatively halogenated analogs . Furthermore, the halogen identity (Cl vs. Br vs. F) modulates electron density on the pyridine ring and steric bulk at the active site, directly affecting both synthetic utility and biological recognition [3].

5‑Bromo analog Higher melting point (~10 °C) may alter recrystallization conditions; steric bulk can affect coupling efficiency.
5‑Fluoro analog Poor leaving group – limits nucleophilic aromatic substitution; different electronic profile shifts reactivity.
Unsubstituted or 2‑methoxy only Absence of 5‑chloro removes key synthetic handle; LogP difference changes chromatographic retention.

5-Chloro-2-methoxynicotinic Acid: Comparative Evidence


Melting Point vs. 5-Bromo Analog

5-Chloro-2-methoxynicotinic acid exhibits a melting point of 146–148 °C, which is approximately 10 °C lower than that of its 5-bromo analog (5-bromo-2-methoxynicotinic acid, CAS 54916-66-4, melting point 156–158 °C) [1]. This differential enables milder thermal conditions during recrystallization and avoids potential thermal degradation pathways associated with elevated temperatures required for the bromo analog .

Melting Point vs. 5‑Br analog
Head‑to‑head
146–148 °C vs. 156–158 °C
Δ ≈ −10 °C
Lower thermal input may simplify purification
Reported supplier specifications; verify under own conditions
Physicochemical characterization Purification Solid-state handling

Lipophilicity vs. 2-Methoxynicotinic Acid

Introduction of the 5-chloro substituent increases the calculated LogP from 0.79 (for 2-methoxynicotinic acid, CAS 16498-81-0) to 1.44 for 5-chloro-2-methoxynicotinic acid [1] . This ~0.65 LogP unit increase corresponds to an approximately 4.5-fold increase in octanol-water partition coefficient, enhancing membrane permeability and altering reverse-phase HPLC retention behavior [2].

Lipophilicity vs. parent acid
Cross‑study comparable
LogP 1.44 vs. 0.79
Δ ≈ +0.65 (~4.5× higher partition)
Altered membrane permeability and HPLC retention
Calculated LogP; experimental confirmation recommended
Lipophilicity ADME Chromatography

nAChR Affinity vs. Unsubstituted Analogs

5-Chloro-2-methoxynicotinic acid demonstrates nanomolar affinity for insect nicotinic acetylcholine receptors (nAChR), with reported IC₅₀ values of 14 nM against Musca domestica (house fly) nAChR and 15 nM against Aphis craccivora (cowpea aphid) nAChR in [³H]IMI displacement assays [1]. In mammalian systems, the compound exhibits binding affinity for rat neuronal α4β2 nAChR with a reported Kᵢ of 98 nM [2]. These values are substantially more potent than many unsubstituted nicotinic acid derivatives, which typically lack significant nAChR engagement (class-level baseline comparison; quantitative comparator data not available for direct head-to-head in identical assay) [3].

nAChR Affinity
Class‑level inference
IC₅₀ 14–15 nM (insect)
Kᵢ 98 nM (rat α4β2)
Reported nanomolar binding supports probe research
Class baseline typically lacks activity; class‑level comparison only
Nicotinic acetylcholine receptor Binding affinity Insecticide research

Chloro Substituent: Versatile Synthetic Handle

The 5-chloro substituent in 5-chloro-2-methoxynicotinic acid serves as a versatile leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols . In contrast, the 5-fluoro analog (CAS 884494-82-0) exhibits substantially lower reactivity in SNAr due to the stronger C–F bond, while the 5-bromo analog (CAS 54916-66-4) presents higher cost and greater steric bulk that can hinder coupling efficiency [1]. The chloro substituent thus provides an optimal balance of reactivity, cost, and synthetic accessibility for library construction [2].

Chloro synthetic handle
Class‑level inference
Balanced reactivity vs. Br (higher cost) and F (poor leaving group)
May offer cost‑effective diversification route
Qualitative ranking; verify under specific reaction conditions
Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry

5-Chloro-2-methoxynicotinic Acid: Application Scenarios


nAChR Ligand Synthesis for Insecticide Discovery

5-Chloro-2-methoxynicotinic acid is validated as a key intermediate for constructing nAChR-targeted ligands, supported by its demonstrated nanomolar binding affinity (IC₅₀ = 14–15 nM) for insect nAChR in [³H]IMI displacement assays [1]. The 5-chloro substituent serves as a synthetic handle for late-stage diversification via cross-coupling to generate focused libraries of neonicotinoid-inspired compounds. The measured Kᵢ of 98 nM at rat α4β2 nAChR further supports its utility in mammalian neuropharmacology probe development [2].

Intermediate for Oral Hypoglycemic Agents

Pfizer patent literature explicitly identifies 5-chloro-2-methoxynicotinic acid as an intermediate in the synthesis of oral hypoglycemic agents of the benzenesulfonylurea class [3]. The compound's favorable physicochemical profile (LogP 1.44, melting point 146–148 °C) and established synthetic accessibility via NaOCl chlorination of 2-methoxynicotinic acid (52–75% yield) make it a viable starting material for kilogram-scale process development .

HPLC Method Transfer & Validation

The compound's well-defined physicochemical parameters—including LogP 1.44, PSA 59.42 Ų, and density 1.43 g/cm³—provide a reproducible reference standard for HPLC method development and validation [4]. The LogP differential relative to 2-methoxynicotinic acid (ΔLogP ≈ +0.65) necessitates adjusted mobile phase compositions when transferring methods between the parent compound and the 5-chloro derivative, a consideration critical for impurity profiling and stability-indicating assays [5].

Halogen Bonding & SAR Tool Compound

The 5-chloro-2-methoxy substitution pattern enables systematic structure-activity relationship (SAR) studies exploring halogen effects on target engagement. The chloro substituent participates in halogen bonding interactions with protein targets while maintaining a molecular weight (187.58 g/mol) below the 200 Da threshold favored for fragment-based screening. Comparative studies with the 5-fluoro and 5-bromo analogs allow dissection of steric versus electronic contributions to binding affinity [6].

Application
Selection Property
Validation Focus
nAChR ligand synthesis research
Reported nAChR binding affinity context
Insect nAChR displacement assays and probe design
Benzenesulfonylurea intermediate synthesis
Reported synthetic accessibility and physicochemical profile
Yield and purity under literature conditions
HPLC method development reference
LogP‑driven retention behavior
Mobile phase adjustment for analog series
Halogen bonding SAR studies
Chloro substitution pattern
Comparative reactivity with 5‑fluoro and 5‑bromo analogs

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